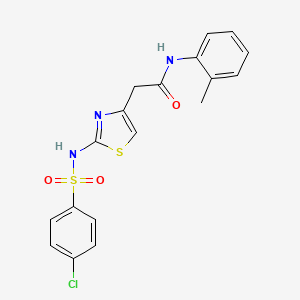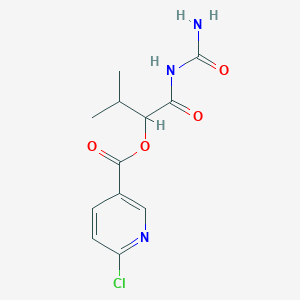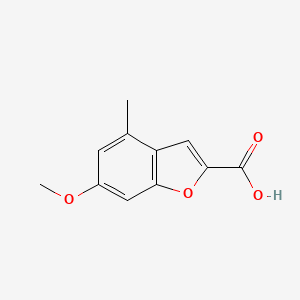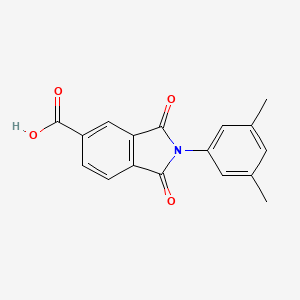
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a dioxoisoindoline core substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine. In this case, the amine would be 3,5-dimethylaniline.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Final Assembly: The final compound is obtained by coupling the 3,5-dimethylphenyl group to the isoindoline core, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline core, potentially converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Products include 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: Products include the corresponding alcohol derivatives of the isoindoline core.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
科学研究应用
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable structure and reactivity.
作用机制
The mechanism by which 2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting their function or altering their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Chemical Reactivity: The presence of reactive functional groups (e.g., carboxylic acid, carbonyl groups) allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Phthalic Acid Derivatives: Compounds like phthalic acid and its derivatives share the isoindoline core but differ in their substituents.
Isoindoline Derivatives: Other isoindoline derivatives may have different substituents on the phenyl ring or different functional groups attached to the core.
Uniqueness
2-(3,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to the specific combination of the 3,5-dimethylphenyl group and the carboxylic acid functional group on the isoindoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-9-5-10(2)7-12(6-9)18-15(19)13-4-3-11(17(21)22)8-14(13)16(18)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZZZFAHGCBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2765414.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide](/img/structure/B2765415.png)
![(1R)-1-[4-(Trifluoromethyl)cyclohexyl]ethanamine](/img/structure/B2765416.png)
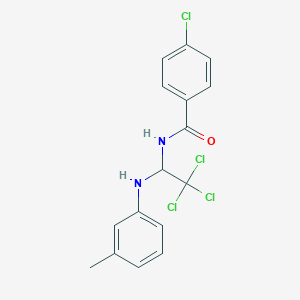
![N-(1-methyl-1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)
![METHYL 4-FLUORO-3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2765423.png)
![2,5-difluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2765424.png)
![3-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-5-[(1Z)-{[(4-methylphenyl)methoxy]imino}methyl]-1-(4-nitrophenyl)piperidin-4-one](/img/structure/B2765425.png)
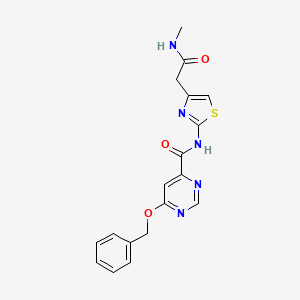
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)
